molecular formula C20H21N5O2 B5910629 5-amino-3-(4-methoxyphenyl)-7-oxo-4-propyl-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile

5-amino-3-(4-methoxyphenyl)-7-oxo-4-propyl-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile

Cat. No. B5910629
M. Wt: 363.4 g/mol
InChI Key: JQQIKQWMRUJFLZ-UHFFFAOYSA-N
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Description

5-amino-3-(4-methoxyphenyl)-7-oxo-4-propyl-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile is a useful research compound. Its molecular formula is C20H21N5O2 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-amino-3-(4-methoxyphenyl)-7-oxo-4-propyl-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile is 363.16952493 g/mol and the complexity rating of the compound is 758. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-amino-3-(4-methoxyphenyl)-7-oxo-4-propyl-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-3-(4-methoxyphenyl)-7-oxo-4-propyl-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Reactions

  • This compound is synthesized using methods that enable the creation of amino-substituted pyrrolidinones and dihydropyrrolones, with reactions involving ammonia, hydrazine, and hydroxylamine to yield derivatives including 5-amino-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitriles (Sheverdov et al., 2004).
  • The compound's reactivity with bases, particularly amines, leads to the formation of 5-oxo-1,2,2-tricyano-1-cyclohexanecarboxamides, a process influenced by reaction temperature and base quantity (Ershov et al., 2001).

Chemical Structure and Properties

  • The molecular structure of similar azabicyclo[3.2.1]octane derivatives has been elucidated using NMR spectroscopy and X-ray diffraction, providing insights into the chiral and conformational aspects of these compounds (Moriguchi et al., 2014).

Potential Biological Activity

  • Derivatives of azabicyclo[3.2.1]octane, which include 5-amino-3-(4-methoxyphenyl)-7-oxo-4-propyl-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile, have been evaluated for their biological activity, such as antiproliferative effects, indicating potential applications in medicinal chemistry (Mar'yasov et al., 2020).

Applications in Drug Synthesis

  • These compounds are integral in synthesizing key intermediates for antibiotics, like carbapenem, through processes like intramolecular C–H insertion reactions catalyzed by chiral dirhodium complexes (Anada & Watanabe, 1998).

properties

IUPAC Name

5-amino-3-(4-methoxyphenyl)-7-oxo-4-propyl-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-3-4-15-16(13-5-7-14(27-2)8-6-13)19(11-22,12-23)18(10-21)9-20(15,24)25-17(18)26/h5-8,15-16H,3-4,9,24H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQIKQWMRUJFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(C(C2(CC1(NC2=O)N)C#N)(C#N)C#N)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-(4-methoxyphenyl)-7-oxo-4-propyl-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-3-(4-methoxyphenyl)-7-oxo-4-propyl-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile
Reactant of Route 2
5-amino-3-(4-methoxyphenyl)-7-oxo-4-propyl-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile
Reactant of Route 3
5-amino-3-(4-methoxyphenyl)-7-oxo-4-propyl-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile
Reactant of Route 4
5-amino-3-(4-methoxyphenyl)-7-oxo-4-propyl-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile
Reactant of Route 5
5-amino-3-(4-methoxyphenyl)-7-oxo-4-propyl-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile
Reactant of Route 6
5-amino-3-(4-methoxyphenyl)-7-oxo-4-propyl-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.